molecular formula C18H12N2O2 B11840739 [5,5'-Biquinoline]-8,8'-diol CAS No. 93656-21-4

[5,5'-Biquinoline]-8,8'-diol

Cat. No.: B11840739
CAS No.: 93656-21-4
M. Wt: 288.3 g/mol
InChI Key: GSPRLHFVRWTQAJ-UHFFFAOYSA-N
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Description

[5,5’-Biquinoline]-8,8’-diol is a heterocyclic organic compound that belongs to the quinoline family It is characterized by two quinoline units connected at the 5 and 5’ positions, with hydroxyl groups attached at the 8 and 8’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5,5’-Biquinoline]-8,8’-diol typically involves the coupling of quinoline derivatives. One common method includes the use of palladium-catalyzed cross-coupling reactions. For example, quinoline can be reacted with a suitable coupling partner in the presence of a palladium catalyst and a base under controlled temperature conditions to yield the desired product .

Industrial Production Methods

Industrial production of [5,5’-Biquinoline]-8,8’-diol may involve large-scale palladium-catalyzed coupling reactions. The process typically requires optimization of reaction conditions, including temperature, pressure, and the choice of solvents and catalysts, to achieve high yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[5,5’-Biquinoline]-8,8’-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

    Reduction: The quinoline rings can be reduced to form dihydroquinoline derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

In chemistry, [5,5’-Biquinoline]-8,8’-diol is used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which are studied for their catalytic and electronic properties .

Biology

In biological research, this compound is investigated for its potential as a fluorescent probe due to its unique photophysical properties. It can be used in imaging applications to study cellular processes .

Medicine

In medicine, [5,5’-Biquinoline]-8,8’-diol and its derivatives are explored for their potential therapeutic properties, including anticancer and antimicrobial activities. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development .

Industry

In the industrial sector, [5,5’-Biquinoline]-8,8’-diol is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Its electronic properties make it suitable for use in optoelectronic devices .

Mechanism of Action

The mechanism of action of [5,5’-Biquinoline]-8,8’-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds with target molecules, facilitating binding and subsequent biological effects. The compound can modulate various biochemical pathways, leading to its observed therapeutic and biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5,5’-Biquinoline]-8,8’-diol is unique due to the presence of hydroxyl groups at the 8 and 8’ positions, which significantly influence its chemical reactivity and biological activity. These hydroxyl groups enhance its ability to form hydrogen bonds, making it a versatile compound for various applications .

Properties

CAS No.

93656-21-4

Molecular Formula

C18H12N2O2

Molecular Weight

288.3 g/mol

IUPAC Name

5-(8-hydroxyquinolin-5-yl)quinolin-8-ol

InChI

InChI=1S/C18H12N2O2/c21-15-7-5-11(13-3-1-9-19-17(13)15)12-6-8-16(22)18-14(12)4-2-10-20-18/h1-10,21-22H

InChI Key

GSPRLHFVRWTQAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)O)C3=C4C=CC=NC4=C(C=C3)O

Origin of Product

United States

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